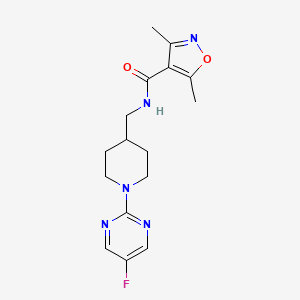

![molecular formula C20H23FN6O3S B2697043 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309344-17-8](/img/structure/B2697043.png)

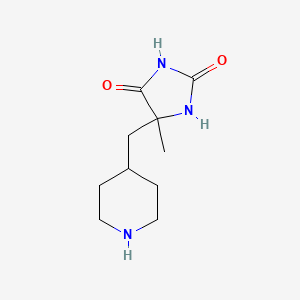

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide” is a complex organic molecule. It belongs to the class of compounds known as phenyl-1,2,4-triazoles . The molecular formula is CHFN with an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthetic Pathways and Antitumor Activities : Research highlights the synthesis of condensed-azole derivatives, including triazolo[4,3-b]pyridazin-6-yl compounds, exploring their structure-activity relationships. These compounds demonstrate significant anti-asthmatic activities and potential for treating respiratory diseases due to their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

- Intramolecular Cycloadditions for Pyrrolo and Azetidino-Benzodiazepines : A study on the coupling of proline- and azetidinone-substituted alkenes for the synthesis of pyrrolo[1,4]benzodiazepines (PBDs) and azetidino[1,4]benzodiazepines, which are potent antitumor antibiotics, demonstrates the versatility of these scaffolds in drug synthesis (Hemming et al., 2014).

Biological Activities

- Antibacterial and Antifungal Properties : New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and exhibited notable antibacterial and antifungal activities. These compounds show promise in developing new antimicrobial agents (Hassan, 2013).

- Carbonic Anhydrase Inhibition : A series of benzenesulfonamides incorporating various moieties showed potent inhibition against human carbonic anhydrase isozymes, highlighting their potential in treating conditions like glaucoma, epilepsy, and cancer. This indicates the relevance of such compounds in designing inhibitors for specific isoforms of carbonic anhydrases (Alafeefy et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic uses could be explored further, given the diverse pharmacological activities exhibited by similar compounds .

Mechanism of Action

Action Environment

Environmental factors play a role too. Temperature, pH, and other conditions affect our compound’s stability and efficacy. Imagine it navigating through a dynamic landscape – sometimes thriving, sometimes stumbling.

Remember, this compound dances with molecules, whispers to enzymes, and orchestrates cellular symphonies. Its story unfolds in the hidden realms of biochemistry, waiting for curious minds to unravel its secrets. 🌟🔬

properties

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O3S/c1-25(31(28,29)15-6-7-17(30-2)16(21)10-15)14-11-26(12-14)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13-14H,3-5,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJZNDIVDFELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2696967.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2696970.png)

![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)